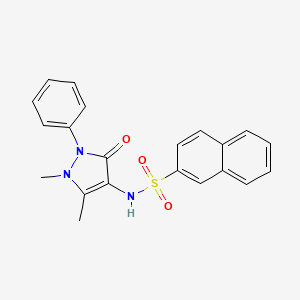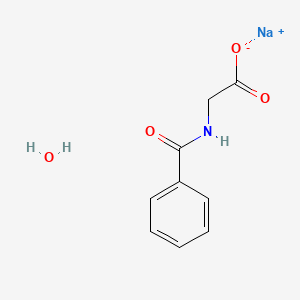
4-氯-1,5-萘啶-3-碳腈
描述
4-Chloro-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound . It is part of the 1,5-naphthyridines class of compounds, which have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile involves a reaction with 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione after deprotonation with sodium hydride, in a SN2 type mode . This is followed by the removal of the protective group on the terminal amine . Another synthesis method involves the use of N,N-dimethyl-formamide and trichlorophosphate under inert atmosphere and reflux conditions .Molecular Structure Analysis
The molecular formula of 4-Chloro-1,5-naphthyridine-3-carbonitrile is C9H4ClN3 . It has a molecular weight of 189.6 .Chemical Reactions Analysis
4-Chloro-1,5-naphthyridine-3-carbonitrile can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .科学研究应用
缓蚀
萘啶衍生物,包括与 4-氯-1,5-萘啶-3-碳腈 相似的化合物,因其缓蚀效率而受到研究。一项研究表明,某些萘啶在盐酸环境中有效抑制低碳钢的腐蚀。这些化合物作为混合型缓蚀剂并显示出显着的缓蚀活性,使其在腐蚀阻力至关重要的工业应用中很有用 (Singh et al., 2016)。
复杂化学结构的合成
萘啶衍生物在复杂化学结构的合成中也至关重要。例如,开发了一种一锅三组分反应来合成各种萘啶衍生物,展示了一种高产率的环保方法。这种方法对于构建萘啶骨架至关重要,萘啶骨架是各种化学合成中的关键成分 (Magesh Selva Kumar et al., 2017)。
药物研究
在药物研究中,萘啶衍生物用于合成生物学上有趣的化合物。例如,使用实验设计 (DOE) 方法合成了二苯并[c,f]-2,7-萘啶环系统,产率得到提高。该方法对于有效生产具有生物学意义的化合物至关重要 (Gopalsamy et al., 2007)。
荧光性质和传感器应用
研究还探索了含萘啶化合物的荧光性质。研究了结构与发光性质之间的关系,从而开发出具有作为有机荧光材料潜力的化合物。这些材料在传感器技术和其他利用荧光作为检测机制的领域中具有应用 (Wei et al., 2014)。
作用机制
Target of Action
4-Chloro-1,5-naphthyridine-3-carbonitrile is a derivative of the 1,5-naphthyridine class of compounds . These compounds are known to exhibit a wide range of biological activities and are of significant importance in the field of medicinal chemistry . .
Mode of Action
It is known that alkyl halides can readily react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 4-Chloro-1,5-naphthyridine-3-carbonitrile may interact with its targets in a similar manner.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known biological activities of 1,5-naphthyridines, it can be inferred that the compound may have a significant impact at the molecular and cellular levels .
未来方向
1,5-Naphthyridines, including 4-Chloro-1,5-naphthyridine-3-carbonitrile, have versatile applications in synthetic organic chemistry and medicinal chemistry . Future research could focus on exploring new synthetic protocols, studying their reactivity, and investigating their potential biological activities .
生化分析
Biochemical Properties
4-Chloro-1,5-naphthyridine-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to significant changes in metabolic pathways .
Cellular Effects
The effects of 4-Chloro-1,5-naphthyridine-3-carbonitrile on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases involved in cell signaling, thereby affecting processes such as cell growth, differentiation, and apoptosis. Additionally, 4-Chloro-1,5-naphthyridine-3-carbonitrile can alter gene expression patterns, leading to changes in the production of proteins that are critical for cellular function .
Molecular Mechanism
At the molecular level, 4-Chloro-1,5-naphthyridine-3-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, thereby altering metabolic pathways and cellular processes. For instance, the compound’s interaction with DNA can lead to changes in gene expression, while its binding to enzymes can modulate their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1,5-naphthyridine-3-carbonitrile can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities. These temporal changes can impact the overall efficacy and safety of the compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloro-1,5-naphthyridine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
4-Chloro-1,5-naphthyridine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of drugs and other xenobiotics. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular function. The compound’s impact on metabolic pathways is an important aspect of its biochemical properties .
Transport and Distribution
The transport and distribution of 4-Chloro-1,5-naphthyridine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For instance, the compound may be transported into specific cellular compartments where it can exert its effects on enzymes or other biomolecules .
Subcellular Localization
The subcellular localization of 4-Chloro-1,5-naphthyridine-3-carbonitrile is a key factor in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of the compound .
属性
IUPAC Name |
4-chloro-1,5-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-7-2-1-3-12-9(7)8/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJBQKHZRGKNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


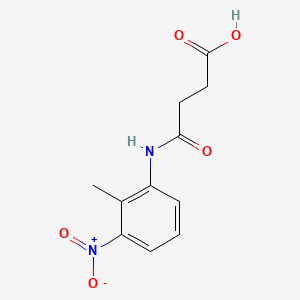
![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)
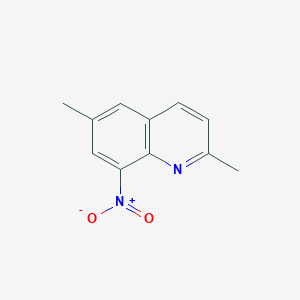
![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)

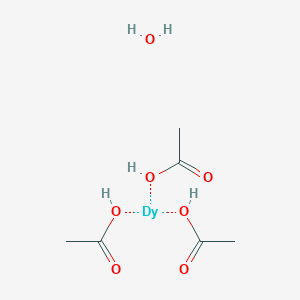
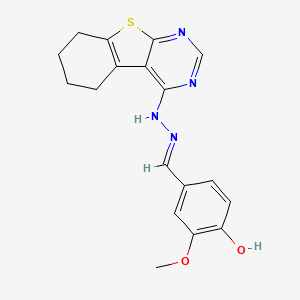
![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)
